molecular formula C10H16Cl2N2O2 B13302721 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride

2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride

Cat. No.: B13302721
M. Wt: 267.15 g/mol
InChI Key: NRQCGOLEYOMEEC-UHFFFAOYSA-N
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Description

2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2O2 It is a derivative of propanoic acid and features both amino and phenylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride typically involves the reaction of 2-amino-3-phenylpropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, crystallization, and drying, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The phenylamino group can be reduced to form aniline derivatives.

    Substitution: The amino and phenylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted amino and phenylamino derivatives.

Scientific Research Applications

2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.

    3-Amino-2-(aminomethyl)propanoic acid: Contains an additional amino group, leading to different chemical properties and reactivity.

    2-Amino-3-(2-dimethylamino-phenyl)propanoic acid:

Uniqueness

2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride is unique due to the presence of both amino and phenylamino groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-amino-3-(N-methylanilino)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-12(7-9(11)10(13)14)8-5-3-2-4-6-8;;/h2-6,9H,7,11H2,1H3,(H,13,14);2*1H

InChI Key

NRQCGOLEYOMEEC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C(=O)O)N)C1=CC=CC=C1.Cl.Cl

Origin of Product

United States

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